Mutated EGFR-IN-1

概要

説明

“Mutated EGFR-IN-1” refers to a variant of the Epidermal Growth Factor Receptor (EGFR), which is a class of receptor tyrosine kinase . EGFR mutations typically occur in exons 18–21 and are established driver mutations in non-small cell lung cancer (NSCLC) . The commonest mechanism of acquired resistance is T790 M mutation accounting for 50–60% of secondary resistance to primary EGFR TKI therapy .

Synthesis Analysis

Globally approved EGFR inhibitors have been synthesized and their synthetic routes have been discussed . These drugs are classified based on their chemical structures, target kinases, and pharmacological uses .

Molecular Structure Analysis

The structure of EGFR includes an extracellular EGF binding domain, a transmembrane domain, and a cytoplasmic domain . The EGFR/HER2 ectodomain complexes have been studied using cryo-EM structures .

Chemical Reactions Analysis

EGFR inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that bind to the intracellular catalytic site of the EGFR . The binding mechanism of inhibitors that have been used clinically has been explained .

科学的研究の応用

1. Treatment for Non-Small Cell Lung Cancer (NSCLC) EGFR mutations are common in NSCLC patients. EGFR-TKIs (tyrosine kinase inhibitors) are the preferred treatment options for advanced NSCLC patients harboring EGFR mutations . Mutated EGFR-IN-1, as an EGFR-TKI, can be used to target these mutations .

Overcoming Osimertinib Resistance

Osimertinib is a potent third-generation EGFR-TKI that targets EGFR mutations but has little effect on wild-type EGFR . However, resistance to osimertinib can develop, limiting its efficacy. Mutated EGFR-IN-1 could potentially be used to overcome this resistance .

Precision Medicine

The development of EGFR small-molecule inhibitors, including Mutated EGFR-IN-1, has provided significant benefits for patients . However, resistance to these inhibitors is a challenge. Understanding the genetic and non-genetic mechanisms of resistance can help in the development of more effective therapies .

Understanding Immune Suppression in Tumors

The overexpression of mutant forms of the EGFR may contribute to the creation of an immune suppressive tumor microenvironment . Studying Mutated EGFR-IN-1 can provide insights into this process .

Improving Immunotherapy Response

Patients with EGFR-mutant NSCLC often have a poor response to immunotherapy . Research into Mutated EGFR-IN-1 could help improve our understanding of this issue and lead to better therapeutic strategies .

Development of Fourth-Generation Inhibitors

Resistance to first, second, and third-generation EGFR inhibitors is complex . The study of Mutated EGFR-IN-1 can contribute to the development of fourth-generation inhibitors to overcome these challenges .

作用機序

Target of Action

The primary target of the compound “Mutated EGFR-IN-1” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, survival, and differentiation . Mutations in the egfr gene can lead to its constant activation, which can result in uncontrolled cell division and cancer .

Mode of Action

Mutated EGFR-IN-1 interacts with its target, the mutated EGFR, by binding to its intracellular domain, inhibiting its phosphorylation by ATP . This inhibition prevents the activation of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The action of Mutated EGFR-IN-1 affects multiple biochemical pathways. The most notable among these are the Ras/MAPK pathway and the PI3K/AKT pathway . By inhibiting the activation of EGFR, Mutated EGFR-IN-1 prevents the initiation of these pathways, thereby inhibiting cell proliferation and survival . Additionally, EGFR mutations have been associated with changes in cellular metabolism, contributing to the development of resistance to anti-EGFR drugs .

Pharmacokinetics

These compounds are typically administered orally and are absorbed in the gastrointestinal tract . They are metabolized in the liver, primarily by the cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine . Factors such as age, liver function, and concomitant medications can influence the bioavailability of these drugs .

Result of Action

The molecular effect of Mutated EGFR-IN-1 is the inhibition of EGFR activation, which leads to a decrease in cell proliferation and survival . On a cellular level, this results in the reduction of tumor growth and potentially the induction of cell death . The development of resistance to mutated egfr-in-1 can occur, often through secondary mutations in the egfr gene or activation of alternative survival and growth pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mutated EGFR-IN-1. For instance, the prevalence of EGFR mutations varies worldwide, being higher in Asian than Western countries . This suggests that genetic background and potentially environmental factors could influence the efficacy of EGFR-targeted therapies. Additionally, factors such as pH and temperature can affect the stability of the compound, potentially influencing its action .

Safety and Hazards

将来の方向性

特性

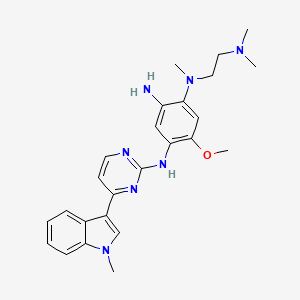

IUPAC Name |

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNTZPBKKCORTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mutated EGFR-IN-1 | |

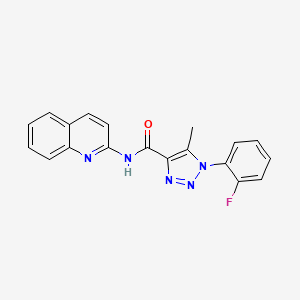

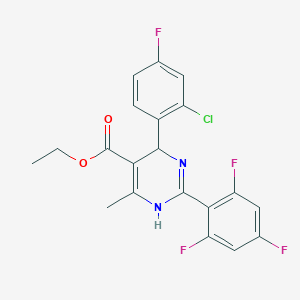

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of EGFR Intron-1 genotype in KRAS wild-type mCRC patients considered for cetuximab treatment?

A: The research indicates that in KRAS wild-type mCRC patients, the EGFR Intron-1 genotype, specifically the number of CA repeats, may serve as a predictive marker for treatment response to cetuximab plus irinotecan. [] Patients with shorter EGFR Intron-1 alleles (S/L or S/S) demonstrated significantly longer progression-free survival (PFS) compared to those with longer alleles (L/L). [] This suggests that EGFR Intron-1 genotype could be a valuable tool for identifying patients more likely to benefit from cetuximab-containing treatment regimens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)